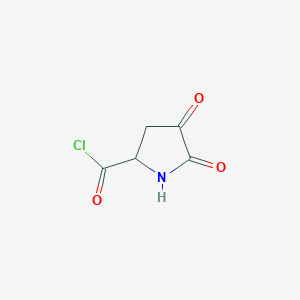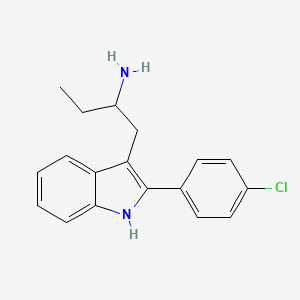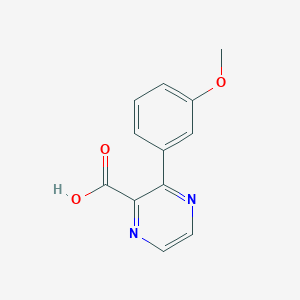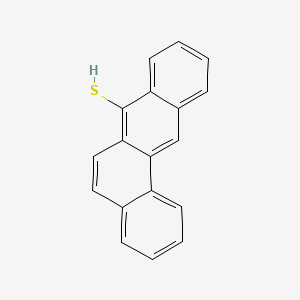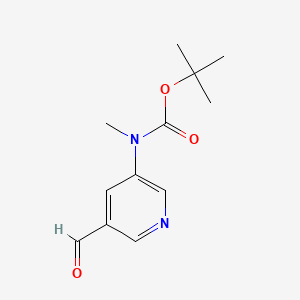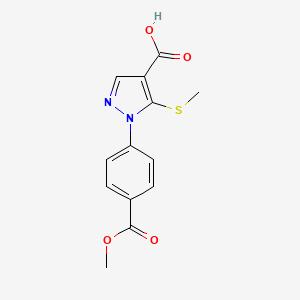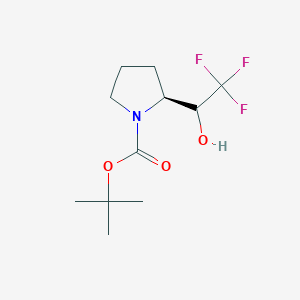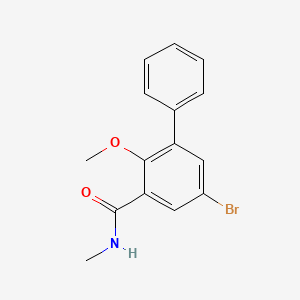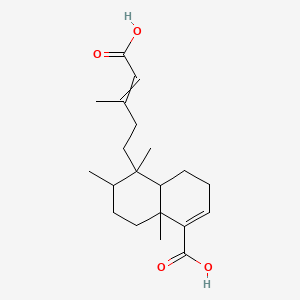
Agn-PC-0JT8DC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Agn-PC-0JT8DC involves several synthetic routes. One common method is the solid-phase reaction synthesis , which requires high reaction temperatures and extended reaction times . Another method is alcohol salt hydrolysis , which can produce high-purity powder but is less frequently used due to the high cost and difficulty in obtaining raw materials . The chemical co-precipitation method is also employed, which allows for molecular-level mixing and results in nanopowders with uniform particle size and good dispersion .
Chemical Reactions Analysis
Agn-PC-0JT8DC undergoes various chemical reactions, including oxidation, reduction, and substitution . For instance, it reacts with oxygen (O2) in the presence of single atom alloy clusters, such as AgCu, to form different products . The reactivity of this compound with O2 is significantly enhanced when a copper atom replaces an Ag atom in the cluster . Common reagents used in these reactions include oxidizing agents like O2 and reducing agents like hydrogen (H2) .
Scientific Research Applications
Agn-PC-0JT8DC has a wide range of scientific research applications. In chemistry , it is used as a catalyst in various reactions due to its unique electronic properties . In medicine , this compound is being explored for its antimicrobial properties, particularly in the development of silver nanoparticles (AgNPs) for antibacterial applications . In the industry , it is used in the production of nanomaterials and as a component in advanced materials .
Mechanism of Action
The mechanism of action of Agn-PC-0JT8DC involves its interaction with molecular targets and pathways. For instance, when used as a catalyst, it facilitates the transfer of electrons between reactants, thereby lowering the activation energy and speeding up the reaction . In biological systems, this compound can interact with cellular components, leading to the disruption of microbial cell walls and inhibition of bacterial growth .
Comparison with Similar Compounds
Agn-PC-0JT8DC can be compared with other clerodane diterpenoids, such as Agn-PC-0CUK9P and Agn-PC-0BWTZX . These compounds share similar structural features but differ in their reactivity and applications. For example, Agn-PC-0CUK9P has shown higher affinity for certain molecular targets, making it more effective in specific catalytic applications . Agn-PC-0BWTZX, on the other hand, has demonstrated superior antibacterial properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research is needed to fully explore its applications and optimize its use in different contexts.
Properties
IUPAC Name |
5-(4-carboxy-3-methylbut-3-enyl)-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-13(12-17(21)22)8-10-19(3)14(2)9-11-20(4)15(18(23)24)6-5-7-16(19)20/h6,12,14,16H,5,7-11H2,1-4H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWSHZRIJXQMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342265 |
Source


|
| Record name | AGN-PC-0JT8DC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55252-88-5 |
Source


|
| Record name | AGN-PC-0JT8DC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


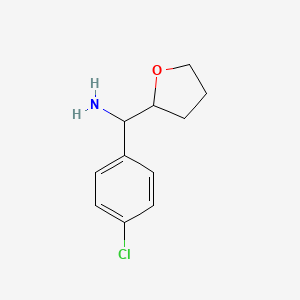
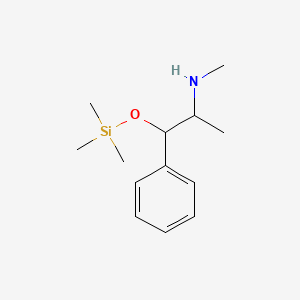
![tert-Butyl (7'-methyl-5'-oxo-5',7'-dihydrospiro[cyclopropane-1,8'-pyrano[4,3-b]pyridin]-2'-yl)carbamate](/img/structure/B13942003.png)
